molecular formula C14H10 B14754448 Cyclopenta(ef)heptalene CAS No. 209-42-7

Cyclopenta(ef)heptalene

Cat. No.: B14754448
CAS No.: 209-42-7
M. Wt: 178.23 g/mol
InChI Key: WTIGTBJFTNVUPS-UHFFFAOYSA-N
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Description

Cyclopenta(ef)heptalene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₀ It is known for its unique structure, which consists of fused five- and seven-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopenta(ef)heptalene can be synthesized through a one-pot synthesis method. This involves the use of specific reagents and conditions to achieve the desired product. For instance, a series of cyclopenta(ef)heptalenes can be synthesized using 1D and 2D NMR characterization and UV/Vis studies. The synthesis involves the perturbation of HOMO, LUMO, and LUMO+1 energies upon doping/dedoping with trifluoroacetic acid (TFA) and triethylamine (Et₃N) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be adapted for larger-scale production. The use of UV-activated photoacid generators (PAGs) can facilitate the protonation process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta(ef)heptalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s electronic structure and the presence of specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed for reduction reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Mechanism of Action

Cyclopenta(ef)heptalene can be compared with other non-alternant polycyclic hydrocarbons, such as azaphenalenes and pentalenes. These compounds share similar electronic properties but differ in their structural arrangements and reactivity. For instance, azaphenalenes exhibit inverted singlet-triplet gaps, making them potential candidates for molecular emitters . This compound, on the other hand, has a small positive singlet-triplet gap, which can be tuned through specific substituent strategies .

Properties

CAS No.

209-42-7

Molecular Formula

C14H10

Molecular Weight

178.23 g/mol

IUPAC Name

tricyclo[7.4.1.04,14]tetradeca-1(14),2,4,6,8,10,12-heptaene

InChI

InChI=1S/C14H10/c1-3-7-12-9-10-13-8-4-2-6-11(5-1)14(12)13/h1-10H

InChI Key

WTIGTBJFTNVUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC3=C2C(=C1)C=CC=C3

Origin of Product

United States

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